molecular formula C26H24BrNO6 B11145624 6-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)hexanoic acid

6-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)hexanoic acid

Cat. No.: B11145624
M. Wt: 526.4 g/mol
InChI Key: XPALLFOGSSWDNK-UHFFFAOYSA-N
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Description

6-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)hexanoic acid is a complex organic compound that features a unique structure combining a furochromenone core with a bromophenyl group and a hexanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)hexanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furochromenone core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.

    Attachment of the hexanoic acid side chain: This can be done through an acylation reaction, where the furochromenone core is reacted with hexanoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its structural properties could be useful in the development of new materials, such as liquid crystals or polymers.

    Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving oxidative stress and enzyme inhibition.

Mechanism of Action

The mechanism of action of 6-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)hexanoic acid likely involves interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and furochromenone core may play key roles in binding to these targets, while the hexanoic acid side chain could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}amino)hexanoic acid is unique due to its combination of a furochromenone core with a bromophenyl group and a hexanoic acid side chain. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C26H24BrNO6

Molecular Weight

526.4 g/mol

IUPAC Name

6-[[2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]hexanoic acid

InChI

InChI=1S/C26H24BrNO6/c1-15-18-11-20-21(16-6-8-17(27)9-7-16)14-33-22(20)13-23(18)34-26(32)19(15)12-24(29)28-10-4-2-3-5-25(30)31/h6-9,11,13-14H,2-5,10,12H2,1H3,(H,28,29)(H,30,31)

InChI Key

XPALLFOGSSWDNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)CC(=O)NCCCCCC(=O)O

Origin of Product

United States

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